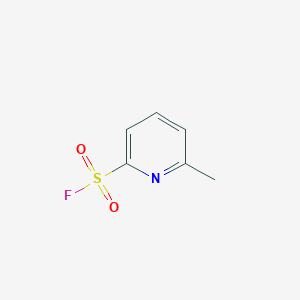

6-Methylpyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 6-Methylpyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been used to synthesize a variety of sulfonyl fluorides .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon. The presence of the sulfonyl fluoride group makes this compound an interesting subject for study in the field of organic chemistry .Chemical Reactions Analysis

Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are known to react with a range of nucleophiles, making them useful as reactive probes .Scientific Research Applications

Applications in Advanced Oxidation and Reduction Processes

6-Methylpyridine-2-sulfonyl fluoride and related compounds have demonstrated significant roles in various scientific applications. A notable study highlighted the degradability of 6:2 Fluorotelomer sulfonic acid (a related compound) under ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF) systems. The study found that due to the presence of a hydrogenated moiety, complete decomposition was achieved under UV/PS, leading to the formation of short-chain perfluoroalkyl carboxylic acids. However, the degradability under the reductive UV/SF system was significantly slowed down, emphasizing the impact of the molecular structure on its interaction with advanced oxidation and reduction processes (Bao et al., 2020).

Synthesis and Utility in Click Chemistry

The synthesis of sulfonyl fluorides, including structures similar to this compound, is critical for applications in sulfur(VI) fluoride exchange-based “click chemistry”. The development of novel and efficient synthetic methods for these compounds is of great interest due to their wide applications. For instance, an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides combined with potassium fluoride has been reported. This method exhibits a broad substrate scope and does not require additional oxidants or catalysts, making it an important technique for the synthesis of various sulfonyl fluorides (Laudadio et al., 2019).

Fluorosulfonylation in Synthesis of Aliphatic Sulfonyl Fluorides

The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been a significant advancement. This method, applicable to various alkyl carboxylic acids, allows for the rapid synthesis of sulfonyl fluoride compound libraries with considerable structural diversity. It's particularly relevant for the modification of natural products like amino acids, peptides, and drugs, showcasing the versatility and importance of sulfonyl fluorides in chemical biology and molecular pharmacology (Xu et al., 2019).

Mechanism of Action

Sulfonyl Fluorides

Sulfonyl fluorides are a class of organic compounds that have emerged as important tools in the field of medicinal chemistry and chemical biology . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

General Mechanism of Action

This can lead to the modification of the target, potentially altering its function .

Biochemical Pathways

Sulfonyl fluorides can potentially modify a wide range of biological targets, depending on their structure and the specific conditions of the reaction .

Result of Action

The modification of biological targets by sulfonyl fluorides can potentially lead to changes in cellular function .

Future Directions

The future of sulfonyl fluoride research looks promising, with new catalytic transformations being developed . These advancements could lead to the development of new drugs and probes that engage residues beyond cysteine . Furthermore, the use of sulfonyl fluorides in the synthesis of diverse functionalized sulfonyl fluorides is expected to continue to grow .

Properties

IUPAC Name |

6-methylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGWXWUVMRJUMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[5-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2532073.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)

![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)